
2-(5-Methylpyridin-2-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methylpyridin-2-yl)propan-2-ol hydrochloride, also known as MPHP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPHP is a white crystalline powder that is soluble in water and has a molecular weight of 191.7 g/mol.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Several studies focus on the synthesis and properties of related pyridine derivatives, which serve as key intermediates in the production of various compounds. For instance, the research by Yao Xing-sheng (2007) demonstrates the improved synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, highlighting the importance of pyridine derivatives in synthetic chemistry as antioxidants and potential therapeutic agents (Yao Xing-sheng, 2007).
Photocatalytic CO2 Reduction
In the field of material science and catalysis, research on supramolecular metal complexes, including pyridine and its derivatives, reveals their potential in photocatalytic CO2 reduction. A study by Gholamkhass et al. (2005) explores the electrochemical and photocatalytic properties of Ru(II)-Re(I) binuclear complexes linked by pyridine derivatives, demonstrating their efficacy in CO2 reduction processes (Gholamkhass et al., 2005).
Propriétés
IUPAC Name |
2-(5-methylpyridin-2-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-4-5-8(10-6-7)9(2,3)11;/h4-6,11H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVWWIRQLGTFFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(C)(C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

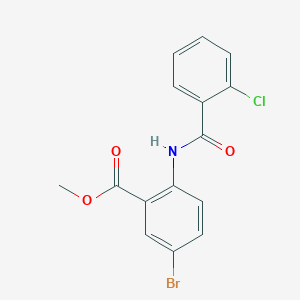
![N-(3-chloro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2701554.png)
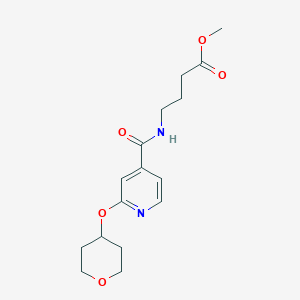
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2701560.png)
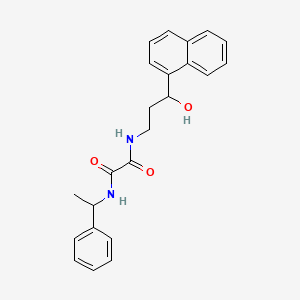
![6-((2-chlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2701563.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2701564.png)
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2701565.png)
![4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2701567.png)

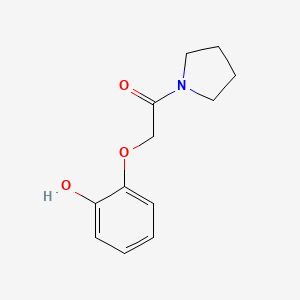
![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2701572.png)
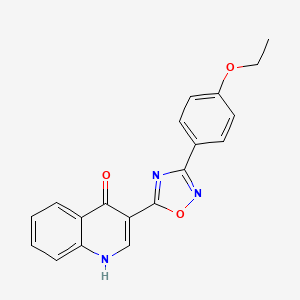
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2701575.png)